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molecular formula C10H9NO2 B8334175 (2-Isoxazol-5-yl-phenyl)-methanol

(2-Isoxazol-5-yl-phenyl)-methanol

Cat. No. B8334175
M. Wt: 175.18 g/mol
InChI Key: SOQFWCMDTNUOCL-UHFFFAOYSA-N
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Patent
US08420655B2

Procedure details

To a stirred solution of 2-isoxazol-5-yl-benzoic acid methyl ester (385 mg, 1.895 mmol) in THF (4 mL) is added lithium borohydride (82.5 mg, 3.790 mmol). The reaction mixture is stirred at room temperature for 42 hours. After this time, the reaction mixture is quenched with 1N hydrochloric acid aqueous solution and is extracted with EtOAc (2×10 mL). The organics are combined and washed with brine, dried over Na2SO4 (500 mg), filtered and concentrated in vacuo. The residue is purified using silica gel flash column chromatography with 1-10% MeOH in CH2Cl2 as the eluent to give (2-isoxazol-5-yl-phenyl)-methanol (170 mg, 51%).
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
82.5 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1.[BH4-].[Li+]>C1COCC1>[O:14]1[C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][OH:2])=[CH:11][CH:12]=[N:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
385 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C1=CC=NO1)=O
Name
Quantity
82.5 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 42 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the reaction mixture is quenched with 1N hydrochloric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 (500 mg)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
O1N=CC=C1C1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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